molecular formula C8H3Cl2NO4 B3047045 5-Nitroisophthaloyl chloride CAS No. 13438-30-7

5-Nitroisophthaloyl chloride

Cat. No. B3047045
CAS RN: 13438-30-7
M. Wt: 248.02 g/mol
InChI Key: OHIVUAREQFICPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitroisophthaloyl chloride is a chemical compound with the molecular formula C8H3Cl2NO4 . It has an average mass of 248.020 Da and a mono-isotopic mass of 246.943909 Da . The molecule contains a total of 18 bonds, including 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 acyl halogenides (aromatic), and 1 nitro group (aromatic) .


Synthesis Analysis

The synthesis of 5-Nitroisophthaloyl chloride involves the reaction of 5-nitroisophthalic acid with thionyl chloride . The unreacted SOCl2 is then removed, yielding 5-Nitroisophthaloyl chloride .


Molecular Structure Analysis

The molecular structure of 5-Nitroisophthaloyl chloride is characterized by a number of features. It has a density of 1.6±0.1 g/cm3, a boiling point of 349.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 53.3±0.3 cm3, a polar surface area of 80 Å2, and a molar volume of 154.1±3.0 cm3 .


Physical And Chemical Properties Analysis

5-Nitroisophthaloyl chloride has several physical and chemical properties. It has a density of 1.6±0.1 g/cm3, a boiling point of 349.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 53.3±0.3 cm3, a polar surface area of 80 Å2, and a molar volume of 154.1±3.0 cm3 .

Scientific Research Applications

Synthesis and Polymer Chemistry

5-Nitroisophthaloyl chloride is utilized in various synthetic pathways and polymer chemistry. For instance, it is employed in the formation of 3-aryl-5-nitroisocoumarins under Friedel-Crafts conditions, as shown by Sunderland, Thompson, and Threadgill (2007) (Sunderland, Thompson, & Threadgill, 2007). Furthermore, Mansour, Kandil, Soliman, and Ibrahim (1992) demonstrated its use in synthesizing novel poly(nitroarylates) to improve polymer properties like solubility and thermal stability (Mansour, Kandil, Soliman, & Ibrahim, 1992).

Photophysics and Photochemistry

5-Nitroisophthaloyl chloride finds applications in photochemistry and photophysics. Klimenko, Kusov, and Vlasov (2006) explored its use in creating photoactive polyfunctional molecules, which integrate photoactive groups with complex-forming crown ether moieties, for potential use in optical materials (Klimenko, Kusov, & Vlasov, 2006).

Coordination Chemistry

In coordination chemistry, 5-Nitroisophthaloyl chloride is used to create diverse coordination polymers. Maity, Bhattacharya, Halder, Das, and Ghoshal (2015) highlighted its role in forming coordination polymers with different dimensionality, illustrating the versatility of this compound in constructing complex molecular architectures (Maity, Bhattacharya, Halder, Das, & Ghoshal, 2015).

Environmental Chemistry

5-Nitroisophthaloyl chloride also has implications in environmental chemistry. Yuan, Ramjaun, Wang, and Liu (2011) discussed its role in the degradation of dyes in advanced oxidation processes, highlighting its potential use in wastewater treatment and pollution control (Yuan, Ramjaun, Wang, & Liu, 2011).

Sensing and Detection Applications

This compound is also relevant in sensing and detection applications. Wang, Tu, Xu, Fu, and Zheng (2020) described its use in uranyl organic frameworks as a luminescent sensor for detecting arginine and MnO4, showcasing its utility in sensitive and selective detection methodologies (Wang, Tu, Xu, Fu, & Zheng, 2020).

Future Directions

While the future directions for 5-Nitroisophthaloyl chloride are not explicitly mentioned in the search results, it’s worth noting that similar compounds have been used in the fabrication of desalination membranes . This suggests potential future applications for 5-Nitroisophthaloyl chloride in this area.

properties

IUPAC Name

5-nitrobenzene-1,3-dicarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO4/c9-7(12)4-1-5(8(10)13)3-6(2-4)11(14)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIVUAREQFICPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158680
Record name 5-Nitroisophthaloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroisophthaloyl chloride

CAS RN

13438-30-7
Record name 5-Nitro-1,3-benzenedicarbonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13438-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitroisophthaloyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitroisophthaloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitroisophthaloyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-nitroisopthalic acid (10 grams) in methylene chloride (943 mL) was added oxalyl chloride (12.3 mL) and N,N-dimethylformamide (1 drop). The reaction mixture was stirred at room temperature overnight. Removal of the solvent in vacuo afforded 10.63 grams of the title compound. 1H NMR δ 9.17 (s, 2), 9.07 (s, 1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
943 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Nitroisophthaloyl chloride
Reactant of Route 2
5-Nitroisophthaloyl chloride
Reactant of Route 3
Reactant of Route 3
5-Nitroisophthaloyl chloride
Reactant of Route 4
5-Nitroisophthaloyl chloride
Reactant of Route 5
5-Nitroisophthaloyl chloride
Reactant of Route 6
5-Nitroisophthaloyl chloride

Citations

For This Compound
52
Citations
LM Cameron - 1997 - dspace.library.uvic.ca
… 5-Nitroisophthalic acid was melted with phosphorous pentachloride to yield 5nitroisophthaloyl chloride 45 in quantitative yield. The acid chloride was not purified but was reacted …
Number of citations: 4 dspace.library.uvic.ca
Y Kuroda, Y Kato, T Higashioji… - Journal of the …, 1995 - ACS Publications
Molecularrecognition of amino acid methyl esters by doubly bridged porphyrin Zn complexes was investigated. A chiral bridged porphyrin was prepared from the a, a, a, a-atropisomer …
Number of citations: 157 pubs.acs.org
ESME Mansour, SH Kandil, MEM Soliman… - Polymer …, 1992 - Wiley Online Library
… was introduced in the acid moiety of the polyarylate chain and its effect on solubility and thermal stability was examined for poly(nitroary1ates) derived from 5-nitroisophthaloyl chloride (…
Number of citations: 5 onlinelibrary.wiley.com
JS Bradshaw, MD Thompson - The Journal of Organic Chemistry, 1978 - ACS Publications
… New series of macrocyclic polyether-diester ligands have been prepared by reacting isophthaloyl chloride and 5nitroisophthaloyl chloride with tri-, tetra-, penta-,and hexaethylene …
Number of citations: 44 pubs.acs.org
ME Sitzmann - Journal of Chemical and Engineering Data, 1976 - ACS Publications
… 15 during the dropwise addition of 7.9 g of crude 2-methyl-5-nitroisophthaloyl chloride in 30 ml of acetone. Water (15 ml) was added, and the mixture containing precipitated VII was …
Number of citations: 4 pubs.acs.org
Z Yu, E Fossum, DH Wang, LS Tan - Synthetic Communications, 2008 - Taylor & Francis
… Excess thionyl chloride was removed under reduced pressure to afford 14.43 g (97.0%) of 5‐nitroisophthaloyl chloride as a light yellow solid, which was used without any further …
Number of citations: 6 www.tandfonline.com
T Sulzberg, RJ Cotter - Journal of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
A series of electron acceptor polyesters was prepared from 5‐nitroisophthalic, nitroterephthalic, and 4,6‐dinitroisophthalic acids. Those polymers prepared at high molecular weight …
Number of citations: 69 onlinelibrary.wiley.com
E Guijarro, JG De La Campa… - Journal of Polymer …, 1984 - Wiley Online Library
… Isoplithaloyl chloride and 5-nitroisophthaloyl chloride were … The 5-nitroisophthaloyl chloride had a melting point of 68C (… (10 mmol) of 5-nitroisophthaloyl chloride in several portions to a …
Number of citations: 13 onlinelibrary.wiley.com
Z Xia, IHA Badr, SL Plummer, L Cullen, LG Bachas - Analytical sciences, 1998 - Springer
… Using another 50ml of solvent, 5nitroisophthaloyl chloride (358 mg, 2.9 mmol) was dissolved and kept under nitrogen. This solution was added dropwise to the reaction flask over a 1-h …
Number of citations: 20 link.springer.com
JA Rodriguez-Martinez, A Martinez-Cuezva, M Alajarin… - 2015 - researchgate.net
… Following this idea we carried out the corresponding five-component clipping reaction employing p-xylylenediamine and 5-nitroisophthaloyl chloride in the presence of thread 3 (…
Number of citations: 5 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.